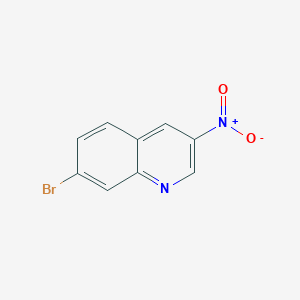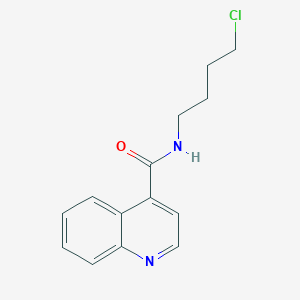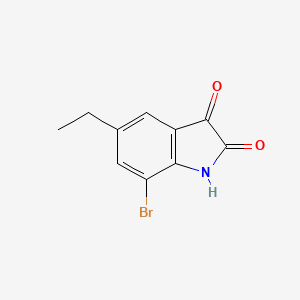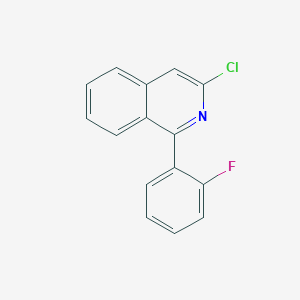![molecular formula C13H28O3Si B11859210 Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]- CAS No. 195871-01-3](/img/structure/B11859210.png)
Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Triisopropylsilyl)oxy)butanoic acid is a chemical compound that features a butanoic acid backbone with a triisopropylsilyl group attached via an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Triisopropylsilyl)oxy)butanoic acid typically involves the protection of the hydroxyl group of butanoic acid derivatives using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for 4-((Triisopropylsilyl)oxy)butanoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-((Triisopropylsilyl)oxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
4-((Triisopropylsilyl)oxy)butanoic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 4-((Triisopropylsilyl)oxy)butanoic acid primarily involves its role as a protecting group. The triisopropylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions .
相似化合物的比较
Similar Compounds
4-(Triethoxysilyl)butanoic acid: Similar in structure but with ethoxy groups instead of isopropyl groups.
4-(Trimethylsilyl)butanoic acid: Contains trimethylsilyl instead of triisopropylsilyl.
4-(Triisopropylsilyloxy)butanoic acid methyl ester: A methyl ester derivative of the compound.
Uniqueness
4-((Triisopropylsilyl)oxy)butanoic acid is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups like trimethylsilyl. This makes it particularly useful in complex organic syntheses where selective protection is crucial.
属性
CAS 编号 |
195871-01-3 |
|---|---|
分子式 |
C13H28O3Si |
分子量 |
260.44 g/mol |
IUPAC 名称 |
4-tri(propan-2-yl)silyloxybutanoic acid |
InChI |
InChI=1S/C13H28O3Si/c1-10(2)17(11(3)4,12(5)6)16-9-7-8-13(14)15/h10-12H,7-9H2,1-6H3,(H,14,15) |
InChI 键 |
ZPADBQXVPGCJTG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11859134.png)


![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)

![6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11859165.png)

![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)






